3,3,3-Trifluoropropyl p-tolyl sulfide

Description

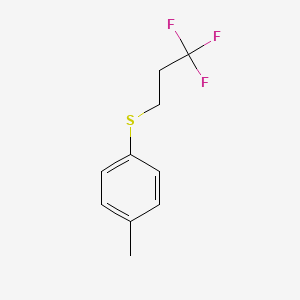

3,3,3-Trifluoropropyl p-tolyl sulfide is a fluorinated organosulfur compound characterized by a trifluoropropyl group (-CF₂CF₂CH₃) attached to a sulfur atom, which is further bonded to a p-tolyl (4-methylphenyl) group. This compound is commercially available as a high-purity reagent, primarily used in synthetic chemistry for the development of pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name |

1-methyl-4-(3,3,3-trifluoropropylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3S/c1-8-2-4-9(5-3-8)14-7-6-10(11,12)13/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJONAKRUIBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229786 | |

| Record name | Benzene, 1-methyl-4-[(3,3,3-trifluoropropyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447671-85-3 | |

| Record name | Benzene, 1-methyl-4-[(3,3,3-trifluoropropyl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447671-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-4-[(3,3,3-trifluoropropyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropyl p-tolyl sulfide typically involves the reaction of 3,3,3-trifluoropropyl halides with p-tolyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropyl p-tolyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.

Substitution: Amines, alcohols; reactions are performed under basic conditions with solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Substituted trifluoropropyl derivatives.

Scientific Research Applications

3,3,3-Trifluoropropyl p-tolyl sulfide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropyl p-tolyl sulfide involves its interaction with molecular targets through its trifluoropropyl and p-tolyl groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can alter its chemical properties and reactivity.

Comparison with Similar Compounds

Sulfonamide Derivatives with Trifluoropropyl Groups

Compounds such as N-{2-(2-Bromophenyl)-3,3,3-trifluoropropyl(p-tolyl)-λ⁶-sulfaneylidene}-4-methylbenzenesulfonamide (294br) and 294bs share the trifluoropropyl-p-tolyl sulfide backbone but incorporate sulfonamide functionalities. Key differences include:

Table 1: Comparison with Sulfonamide Derivatives

Prosulfuron (Agrochemical Derivative)

Prosulfuron (1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenylsulfonyl]urea) is a herbicide containing a trifluoropropylphenylsulfonyl group. Key distinctions:

- Functionality : The urea and triazine moieties confer herbicidal activity, unlike the parent sulfide’s inert role in synthesis.

- Toxicity : Classified as Acute Toxicity Category 4 (H302) and hazardous to aquatic life (H400, H410), highlighting regulatory considerations absent for the parent compound .

Table 2: Agrochemical vs. Parent Sulfide

| Compound | Core Structure | Bioactivity | Toxicity Profile | Reference |

|---|---|---|---|---|

| This compound | Simple sulfide | None reported | Not classified | |

| Prosulfuron | Sulfonylurea-triazine | Herbicidal | Acute Tox. 4, Aquatic |

Non-Fluorinated Phenyl Sulfides

Phenyl sulfides (e.g., phenyl sulfide , phenyl sulfone ) lack fluorinated substituents, leading to distinct physicochemical properties:

- Polarity: The trifluoropropyl group increases hydrophobicity and electron-withdrawing effects compared to non-fluorinated analogs.

- Applications: Non-fluorinated sulfides are used in materials science and catalysis, whereas fluorinated variants are prioritized in medicinal chemistry for metabolic stability .

Table 3: Fluorinated vs. Non-Fluorinated Sulfides

| Compound | Fluorination | Key Applications | Reference |

|---|---|---|---|

| This compound | Yes | Pharma intermediates | |

| Phenyl sulfide | No | Polymer additives | |

| Phenyl sulfone | No | High-temperature plastics |

Biological Activity

3,3,3-Trifluoropropyl p-tolyl sulfide is an organosulfur compound notable for its distinct trifluoropropyl and p-tolyl groups. This unique structure contributes to its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and industrial applications.

Chemical Structure

- Chemical Formula : C11H12F3S

- Molecular Weight : 251.27 g/mol

- IUPAC Name : 3,3,3-Trifluoropropyl (4-methylphenyl) sulfide

The trifluoropropyl group enhances the lipophilicity of the compound, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins. The trifluoropropyl group can increase the compound's metabolic stability and affinity for hydrophobic regions of target biomolecules. This may result in modulation of enzyme activities or disruption of protein-protein interactions.

Enzyme Interaction Studies

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example:

- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism. The presence of the trifluoropropyl group may enhance binding affinity, leading to altered metabolic rates for various substrates.

- Protease Inhibition : Studies suggest that compounds with similar structures can act as protease inhibitors, which could be explored further with this sulfide.

Case Studies

- In vitro Studies : A study examining the inhibition of cytochrome P450 enzymes showed that similar organosulfur compounds could significantly alter enzyme activity. While specific data on this compound is limited, the implications suggest potential for similar effects.

- Antimicrobial Activity : Preliminary studies have indicated that organosulfur compounds exhibit antimicrobial properties. While direct evidence for this compound is sparse, its structural relatives have shown effectiveness against various bacterial strains .

Toxicological Profile

The safety and toxicity profile of this compound remains under investigation. Research into related compounds suggests potential cytotoxic effects at high concentrations; however, further studies are needed to establish a comprehensive toxicological profile.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3,3,3-Trifluoropropyl triethoxysilane | Organofluorine | Limited biological data |

| 3,3,3-Trifluoropropyl methyl sulfide | Organosulfur | Potential enzyme inhibition |

| Methyl p-tolyl sulfide | Aryl sulfide | Antimicrobial properties |

The comparison highlights the unique aspects of this compound due to its trifluoropropyl group compared to other organosulfur compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.